molecular formula C28H31N3O2 B249970 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

Katalognummer B249970
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: PKINNKVVZRSOIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders. BPN14770 is a promising candidate for the development of new drugs for the treatment of cognitive disorders.

Wirkmechanismus

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic AMP (cAMP), a signaling molecule that plays a critical role in various cellular processes, including learning and memory. By inhibiting PDE4D, N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide increases the levels of cAMP, which in turn leads to improved cognitive function.
Biochemical and physiological effects:
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to improve learning and memory, reduce anxiety, and improve social behavior. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in animal models, which makes it a promising candidate for further research. However, there are also some limitations to using N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in lab experiments. It has not yet been tested in humans, which means that its safety and efficacy in humans are not yet fully understood. Additionally, the mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide. One direction is to further investigate its potential therapeutic effects in Alzheimer's disease and other cognitive disorders. Another direction is to investigate its effects on other signaling pathways and cellular processes. Additionally, research could be done to determine the safety and efficacy of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in humans, which could lead to its development as a new drug for the treatment of cognitive disorders.

Synthesemethoden

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is synthesized using a multi-step process that involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with butanoyl chloride. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to improve social behavior in animal models of Fragile X syndrome.

Eigenschaften

Molekularformel

C28H31N3O2

Molekulargewicht

441.6 g/mol

IUPAC-Name

N-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C28H31N3O2/c1-2-11-26(32)29-25-17-10-9-16-24(25)28(33)31-20-18-30(19-21-31)27(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-10,12-17,27H,2,11,18-21H2,1H3,(H,29,32)

InChI-Schlüssel

PKINNKVVZRSOIJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.